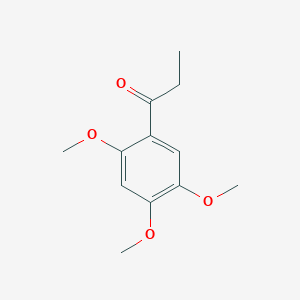
Cyclotetradecane
Descripción general
Descripción
Cyclotetradecane is an organic compound with the chemical formula C14H28 . It is known for having low strain energy .
Synthesis Analysis
The synthesis of higher cycloalkanes like Cyclotetradecane is generally difficult due to the low probability of having reactive groups on the two fairly remote ends of a long hydrocarbon chain come together to effect cyclization . The high-dilution technique is often used for achieving ring formation when the ring-forming reaction has to compete with rapid inter-molecular reactions .Molecular Structure Analysis
Cyclotetradecane has a molecular weight of 196.3721 . The structure of Cyclotetradecane can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The conformational analysis of Cyclotetradecane is a study of kinetic and thermodynamic properties of molecules that are conformation dependent such as the existence of a preferred conformation, energies and populations of different conformational arrangements, and chemical consequences of it . One of the individual reactions of Cyclotetradecane is 4 H2 + C14H20 = C14H28 .Physical And Chemical Properties Analysis
Cyclotetradecane has a density of 0.8±0.1 g/cm3, a boiling point of 280.9±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 49.9±0.8 kJ/mol, and the flash point is 113.1±11.7 °C . The index of refraction is 1.433, and the molar refractivity is 64.6±0.3 cm3 .Aplicaciones Científicas De Investigación
Cyclotetradecane exhibits a diamond-lattice conformation in all phases, a characteristic significant for understanding molecular structures and behaviors (Borgen & Dale, 1970).
Cyclam, a derivative of cyclotetradecane, forms stable complexes with various metal ions, making it significant in coordination chemistry. Its functionalization with photoactive dendrons creates complexes with interesting spectroscopic properties, useful in photonics (Bergamini, Marchi, & Ceroni, 2011).
Cyclam is known for chelating heavy metal ions, such as Ni²⁺ and Cu²⁺, in aqueous media. The study of its complexes provides insights into their magnetic properties and metal-ligand interactions (Buysser et al., 2005).
Cyclam, in protonated forms, can host cyanide metal complexes. This characteristic is explored in creating optical devices that act as sensors and logic gates (Bergamini et al., 2004).
The strain energy of cyclotetradecane has been studied, showing it to be small and similar to other cycloalkanes, which is important for understanding its chemical stability and reactivity (Chickos et al., 1992).
Cyclododecane and cyclotetradecane exhibit conformational dynamics and molecular motion, important for material science and engineering applications (Drotloff, Kögler, & Möller, 1988).
Cyclam derivatives have been used in medicinal chemistry, for example, in MRI contrast agents, luminescent probes, DNA cleavers, and imaging applications (Kabay, Söyleyici, & Gök, 2014).
The synthesis of cyclotetradecane from cyclic tetraacyl diperoxides demonstrates its potential in organic synthesis and material science (Feldhues & Schäfer, 1986).
Safety and Hazards
When handling Cyclotetradecane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
cyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXJJSCAPBIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183697 | |
| Record name | Cyclotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclotetradecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cyclotetradecane | |
CAS RN |
295-17-0 | |
| Record name | Cyclotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOTETRADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1MV54BB89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclotetradecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56.2 °C | |
| Record name | Cyclotetradecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclotetradecane?
A1: Cyclotetradecane has a molecular formula of C14H28 and a molecular weight of 196.37 g/mol.
Q2: Is cyclotetradecane a strained molecule?
A2: Contrary to earlier reports, cyclotetradecane has a small strain energy, comparable to other moderately sized cycloalkanes []. This conclusion is based on experimental measurements of its heat of sublimation and vaporization, as well as computational studies using molecular mechanics methods.
Q3: What is the crystal structure of 1,3,8,10-tetraoxacyclotetradecane?
A3: 1,3,8,10-Tetraoxacyclotetradecane crystallizes in a monoclinic system, space group P21/n. Its ring structure resembles that of cyclotetradecane, as derived from the diamond lattice [].
Q4: Can cyclotetradecane be found in natural sources?
A4: Yes, cyclotetradecane has been identified as a constituent in the essential oils of various plants, including Hypericum perforatum L. [, ].
Q5: How can cyclotetradecane be synthesized?
A5: Cyclotetradecane can be synthesized through various methods, including ring-closing reactions and the fragmentation of carbonyl compounds with electronegative β-substituents [].
Q6: What are some applications of cyclotetradecane derivatives in material science?
A6: Derivatives of cyclotetradecane, such as macrocyclic ligands incorporating the cyclotetradecane ring, are used in the development of liquid crystalline materials [, ]. These ligands, when complexed with metal ions like Cu(II), Ni(II), Pb(II), V(V), and U(VI), can exhibit mesomorphic properties influenced by the metal ion and ligand structure.
Q7: How are cyclotetradecane derivatives used in coordination chemistry?
A7: Cyclotetradecane derivatives, particularly macrocyclic ligands containing the cyclotetradecane ring (e.g., cyclam), are extensively studied in coordination chemistry [, , , , , , , , , ]. These ligands can form stable complexes with various transition metal ions, including Ni(II), Cu(II), Co(II), Co(III), Zn(II), and Ru(II). The resulting metal complexes exhibit diverse structures, depending on factors like the metal ion, the specific ligand substituents, and the presence of other coordinating anions.
Q8: Can cyclotetradecane derivatives be used in catalytic applications?
A8: Yes, certain metal complexes incorporating cyclotetradecane-based ligands exhibit catalytic activity. For example, a Ni(II) complex with 1,4,8,11-tetraazacyclotetradecane (cyclam) and thiocyanate ligands has shown catalytic activity in the oxidation of phenolic compounds, including phenol, nitrophenol, and chlorophenol []. This complex, when immobilized on a graphite electrode, facilitates the oxidation of phenol at a lower potential compared to an unmodified electrode, demonstrating its potential in electrochemical sensing and detoxification applications. Similarly, a macrocyclic iron(II) complex with 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane has been investigated as a peroxidase mimic for the catalytic oxidation of phenol using hydrogen peroxide []. This complex exhibits significant catalytic activity, primarily yielding catechol, hydroquinone, p-benzoquinone, maleic acid, and oxalic acid as reaction products.
Q9: How do the substituents on the cyclotetradecane ring affect the properties of its metal complexes?
A9: Substituents on the cyclotetradecane ring can significantly influence the properties of the resulting metal complexes [, , , , ]. For instance, they can impact the stability, redox potentials, and catalytic activity of the complexes. By carefully selecting and modifying the substituents, researchers can fine-tune the properties and reactivity of these complexes for specific applications.
Q10: Are there any cyclotetradecane derivatives with potential applications in medicine?
A10: While not directly derived from cyclotetradecane, research suggests that biogenic gold nanoparticles (AuNPs) synthesized using metabolites from breast cancer cells (MCF7) exhibit anticancer properties []. Notably, these AuNPs harbor compounds like tetratetracontane, octacosane, and cyclotetradecane. While further investigation is needed, this research highlights the potential of exploring cyclotetradecane derivatives in the development of novel therapeutic agents.
Q11: Does cyclotetradecane pose any environmental risks?
A11: While cyclotetradecane itself has limited information available on its environmental impact, certain derivatives warrant consideration []. For instance, tridecane, a related compound, has been identified as a potential pollutant. As research progresses, it is essential to investigate the environmental fate and potential risks associated with cyclotetradecane and its derivatives to ensure their sustainable use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



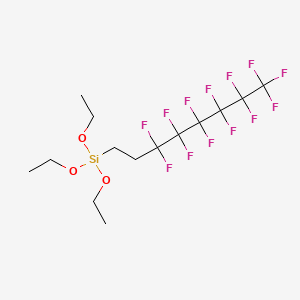
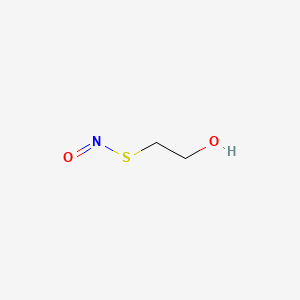
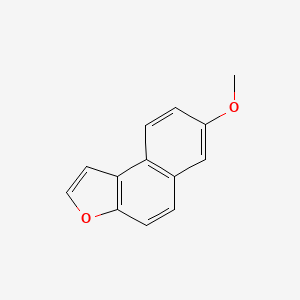
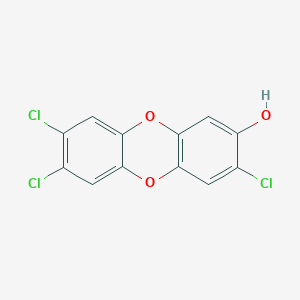
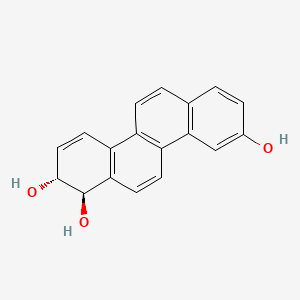
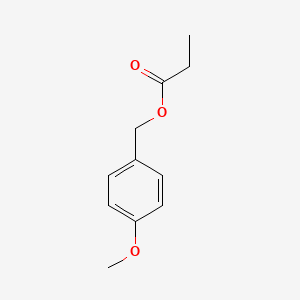


![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)
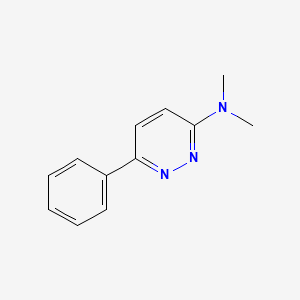
![3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide](/img/structure/B1198749.png)
![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198750.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
